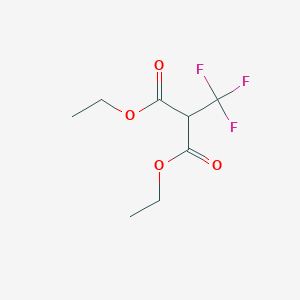
2,7-dibromoanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromoanthracene (2,7-DBA) is an organic compound belonging to the family of polycyclic aromatic hydrocarbons (PAHs). It is a white solid with a molecular weight of 281.9 g/mol and a melting point of 124-125°C. 2,7-DBA is a synthetic compound that is used as a model for studying the biological effects of PAHs. It is used in the laboratory to study the effects of PAHs on the environment, biochemistry, and physiology.
科学研究应用
2,7-dibromoanthracene is used in scientific research to study the effects of PAHs on the environment, biochemistry, and physiology. It is used to study the mechanism of action of PAHs on cells and tissues, as well as their biochemical and physiological effects. It has also been used to study the effects of PAHs on the development of cancer.
作用机制
2,7-dibromoanthracene is believed to act as a carcinogen by inducing DNA damage and mutations. It is believed to interact with cellular macromolecules, such as DNA, proteins, and lipids, which can lead to the formation of reactive intermediates. These reactive intermediates can then interact with cellular macromolecules to cause damage and mutations.
Biochemical and Physiological Effects
2,7-dibromoanthracene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and mutations, alter gene expression, induce oxidative stress, and disrupt cell signaling pathways. It has also been shown to induce apoptosis and necrosis, as well as to cause cell cycle arrest.
实验室实验的优点和局限性
2,7-dibromoanthracene has a number of advantages and limitations for laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. It is also relatively inexpensive and can be used to study a variety of biological effects. However, it is not water soluble and can be toxic to cells and tissues.
未来方向
The future of research on 2,7-dibromoanthracene is promising. Further research is needed to better understand the mechanism of action of PAHs on cells and tissues. Additionally, further research is needed to investigate the potential therapeutic applications of 2,7-dibromoanthracene and other PAHs. Research is also needed to better understand the effects of 2,7-dibromoanthracene on the environment and to develop strategies for minimizing its environmental impact. Finally, research is needed to develop more efficient and cost-effective methods of synthesizing 2,7-dibromoanthracene and other PAHs.
合成方法
2,7-dibromoanthracene is synthesized in the laboratory by the reaction of 2,7-dibromonaphthalene and anhydrous sodium sulfide in aqueous ethanol. The reaction is conducted at room temperature and yields a white solid of 2,7-dibromoanthracene.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 2,7-dibromoanthracene can be achieved through a multi-step process involving bromination and cyclization reactions.", "Starting Materials": [ "Anthracene", "Bromine", "Acetic acid", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of anthracene with bromine in acetic acid to form 2,7-dibromoanthracene", "Step 2: Cyclization of 2,7-dibromoanthracene with sulfuric acid to form 2,7-dibenzanthracene", "Step 3: Bromination of 2,7-dibenzanthracene with bromine and hydrogen peroxide to form 2,7-dibromoanthracene" ] } | |
CAS 编号 |
63469-82-9 |
产品名称 |
2,7-dibromoanthracene |
分子式 |
C14H8Br2 |
分子量 |
336 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



